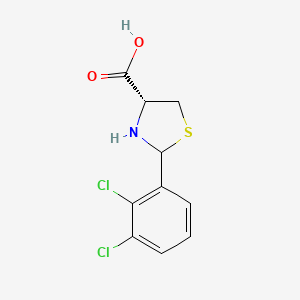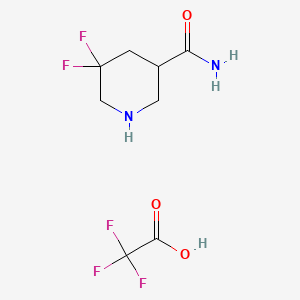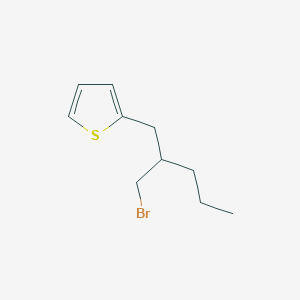
2-(2-(Bromomethyl)pentyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Bromomethyl)pentyl)thiophene is an organic compound with the molecular formula C10H15BrS and a molecular weight of 247.2 g/mol . This compound features a thiophene ring substituted with a bromomethyl group and a pentyl chain, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)pentyl)thiophene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-pentylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity.
化学反応の分析
Types of Reactions
2-(2-(Bromomethyl)pentyl)thiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Reagents like LiAlH4 in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding methyl-substituted thiophene.
科学的研究の応用
2-(2-(Bromomethyl)pentyl)thiophene has several applications in scientific research:
Biology: Potential use in the development of biologically active compounds due to its ability to undergo various chemical modifications.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and electronic materials.
作用機序
The mechanism of action of 2-(2-(Bromomethyl)pentyl)thiophene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the thiophene ring undergoes electrophilic attack by oxidizing agents, leading to the formation of sulfoxides or sulfones.
類似化合物との比較
Similar Compounds
2-(2-(Bromomethyl)phenyl)thiophene: Similar structure but with a phenyl group instead of a pentyl chain.
2-(2-(Bromomethyl)-2-methylpentyl)thiophene: Similar structure but with an additional methyl group on the pentyl chain.
Uniqueness
2-(2-(Bromomethyl)pentyl)thiophene is unique due to its specific substitution pattern, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in organic synthesis and various scientific research applications.
特性
分子式 |
C10H15BrS |
|---|---|
分子量 |
247.20 g/mol |
IUPAC名 |
2-[2-(bromomethyl)pentyl]thiophene |
InChI |
InChI=1S/C10H15BrS/c1-2-4-9(8-11)7-10-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3 |
InChIキー |
FREQILYAHUGKQV-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC1=CC=CS1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
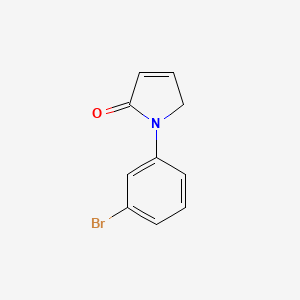
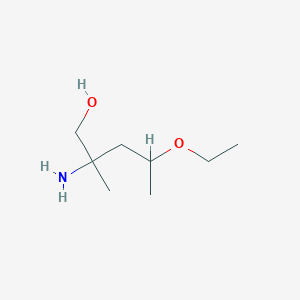
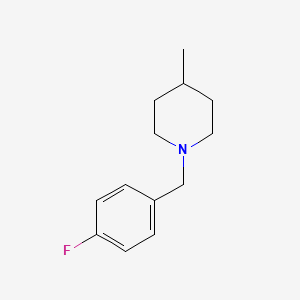
amino}acetic acid hydrochloride](/img/structure/B13478581.png)
![2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)
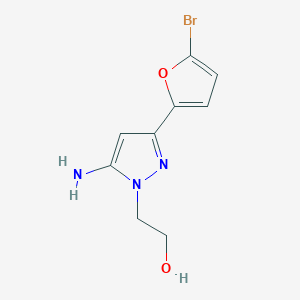
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)
